molecular formula C12H17Cl2N3O3S B1669746 Dabuzalgron hydrochloride CAS No. 219311-43-0

Dabuzalgron hydrochloride

Cat. No. B1669746
M. Wt: 354.3 g/mol
InChI Key: QFRMKDCRDUXTBR-UHFFFAOYSA-N
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Patent
US06057349

Procedure details

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]-methanesulfonamide hydrochloride was prepared from N-(6-chloro-3-cyanomethoxy-2-methylphenyl)-methanesulfonamide in a manner similar to that described in Example 1 for the preparation of N-[3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)phenyl] methanesulfonamide hydrochloride from (3-aminophenoxy)acetonitrile.
Name
N-(6-chloro-3-cyanomethoxy-2-methylphenyl)-methanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)phenyl] methanesulfonamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH:8][S:9]([CH3:12])(=[O:11])=[O:10])=[C:6]([CH3:13])[C:5]([O:14][CH2:15][C:16]#[N:17])=[CH:4][CH:3]=1.Cl.[NH:19]1CCN=[C:20]1[CH2:24]OC1C=C(NS(C)(=O)=O)C=CC=1.NC1C=C(C=CC=1)OCC#N>>[ClH:1].[Cl:1][C:2]1[C:7]([NH:8][S:9]([CH3:12])(=[O:10])=[O:11])=[C:6]([CH3:13])[C:5]([O:14][CH2:15][C:16]2[NH:19][CH2:20][CH2:24][N:17]=2)=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
N-(6-chloro-3-cyanomethoxy-2-methylphenyl)-methanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=C1NS(=O)(=O)C)C)OCC#N
Step Two
Name
N-[3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)phenyl] methanesulfonamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1C(=NCC1)COC=1C=C(C=CC1)NS(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(OCC#N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.